2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one
Overview
Description
Synthesis Analysis
The synthesis of 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one and similar compounds often involves the use of various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt . These compounds are typically prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day .
Molecular Structure Analysis
The molecular structure of 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one is roughly planar . The Cl and CH3 located on the stereogenic carbon exchange each other with occupancy factors in the ratio 0.60:0.40 . The whole crystal is a racemate .
Physical And Chemical Properties Analysis
2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one is a solid compound . It has a molecular formula of C12H14ClNO2 and a molecular weight of 239.7 g/mol.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of indole derivatives, such as those related to 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one, involves complex chemical reactions that yield compounds with potential biological activities. These synthesized compounds are characterized using various spectroscopic techniques to understand their chemical properties and potential as ligands for metal complex formation, which could be crucial for developing new materials or catalysts (Patel & Patel, 2015).
Biological Activities
Research on derivatives of 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one has shown promising biological activities. For instance, certain compounds exhibit antibacterial and antifungal properties, making them potential candidates for the development of new antimicrobials. The synthesis of novel compounds and their evaluation against various pathogenic microorganisms have led to the identification of derivatives with significant inhibitory effects on bacteria and fungi, highlighting their potential in addressing antimicrobial resistance (Debnath & Ganguly, 2015).
Anticancer Research
The anticancer potential of 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one derivatives has been explored through the synthesis of compounds that demonstrate anti-proliferative effects on cancer cell lines. These studies involve evaluating the cytotoxic efficacy of synthesized compounds in vitro, providing insights into their mechanism of action and potential therapeutic applications in cancer treatment (Karthikeyan et al., 2019).
Molecular Docking and Drug Design
Molecular docking studies of indole derivatives related to 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one have been conducted to understand their interactions with biological targets, such as enzymes or receptors. These studies help in the design and optimization of novel compounds with improved biological activities and specificity, paving the way for the development of new drugs with enhanced efficacy and reduced side effects (Reddy et al., 2022).
Future Directions
Given the diverse biological activities of indoline derivatives, there is considerable interest in synthesizing a variety of these compounds and studying their biological activity . Future research could focus on exploring the therapeutic potential of 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one and similar compounds in treating various diseases.
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The specific mode of action for 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one Indole derivatives are known to interact with their targets, causing a variety of changes that result in their biological activities . The exact nature of these interactions would depend on the specific target and the structure of the derivative.
Biochemical Pathways
The biochemical pathways affected by 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological activity being exerted.
Result of Action
The molecular and cellular effects of 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one Given the broad range of biological activities associated with indole derivatives , it can be inferred that the effects would be diverse and depend on the specific target and biological activity.
properties
IUPAC Name |
2-chloro-1-[5-(hydroxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-8(13)12(16)14-5-4-10-6-9(7-15)2-3-11(10)14/h2-3,6,8,15H,4-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFWDESSQYHFFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C1C=CC(=C2)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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